鞘氨醇磷酸胆碱

描述

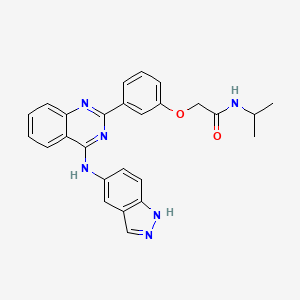

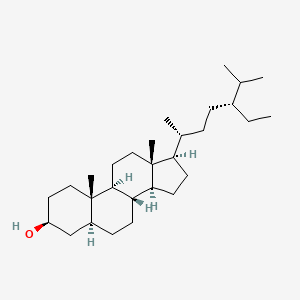

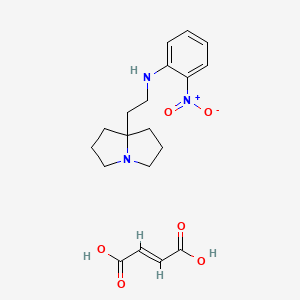

Sphingosine phosphorylcholine (SPC) is a bioactive lipid that mediates intracellular and extracellular signaling . It is a part of sphingolipids, a class of cell membrane lipids that include sphingomyelin, an important phospholipid . SPC is synthesized from sphingosine via the action of an enzyme known as sphingosine cholinephosphotransferase .

Synthesis Analysis

Sphingosine, the precursor substrate for the synthesis of S1P, is derived by the hydrolysis of ceramide during the sequential degradation of plasma membrane glycosphingolipids and sphingomyelin . The catabolically generated sphingosine is phosphorylated by either of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P . S1P can be synthesized both intra- and extracellularly .Molecular Structure Analysis

Sphingosine phosphorylcholine is a complex molecule with a unique structure. It is an 18-carbon amino alcohol with an unsaturated hydrocarbon chain . The structure of S1PR1, a receptor of S1P, has been studied using cryo-electron microscopy .Chemical Reactions Analysis

Sphingosine is phosphorylated by sphingosine kinases to form S1P, a critical step in the sphingolipid metabolism . The reaction involves the substrates CDP-choline and sphingosine, and the products are CMP and sphingosyl-phosphocholine .Physical And Chemical Properties Analysis

Sphingolipids, including SPC, serve dual roles as structural entities in cellular membranes and bioactive signaling molecules that modulate signal transduction . They are relatively saturated molecules, making them more resistant to oxidative stress than most glycerolipids .科学研究应用

血管生成潜力:SPC 及其水解产物鞘氨醇已被证明可诱导人和牛内皮细胞的趋化性迁移和形态分化。这些化合物产生的作用与血管内皮细胞生长因子相当,被认为具有血管生成潜力,这在创伤或肿瘤生长后的神经组织血管生成中可能具有重要意义 (Boguslawski et al., 2000).

促有丝分裂作用:SPC 已被确认为各种细胞类型(包括 Swiss 3T3 成纤维细胞)的广谱促生长剂。它的促有丝分裂作用可能是由于激活了特定的信号通路,不同于鞘氨醇或鞘氨醇-1-磷酸等结构相关分子的信号通路 (Desai et al., 1993).

检测系统开发:据报道,开发了一种使用与 SPC 结合的 RNA 适体的酶联适体检测系统。该系统将 SPC 与结构相关的鞘氨醇 1-磷酸 (S1P) 区分开来,对于医学诊断和了解 SPC 的生物学作用非常重要 (Horii et al., 2010).

TNF 通路中的细胞信号传导:SPC 作为鞘磷脂代谢物,参与与神经酰胺生成相关的细胞信号传导,神经酰胺是多种细胞表面膜受体调控中的关键分子。这通过其参与信号级联反应,将 SPC 牵涉到各种细胞功能中 (Krönke, 1999).

对转移性癌细胞的影响:SPC 已被证明会影响转移性癌细胞的粘弹性。这一发现对于理解和潜在调节这些细胞的迁移和其他作用至关重要,这可能对癌症治疗产生影响 (Park et al., 2016).

多功能作用:已知 SPC 在心脏、血管、皮肤、大脑和免疫系统等主要组织中充当细胞类型特异性功能的脂质介质。尽管药理学数据较少,但 SPC 作为促有丝分裂原和潜在促炎介质的作用已被注意到 (Nixon et al., 2008).

属性

IUPAC Name |

2-[[(E,2R,3S)-2-amino-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49N2O5P.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4;/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3;1H/b18-17+;/t22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTWQKXBJUBAKS-WQADZSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H50ClN2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sphingosine phosphorylcholine | |

CAS RN |

10216-23-6 | |

| Record name | Sphingosine phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010216236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)

![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)

![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)

![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)